REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5](Cl)=[N:6][CH:7]=1.[CH3:12][NH:13][CH3:14]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]([N:13]([CH3:14])[CH3:12])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
128 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was then partitioned with ethyl ether and 1 M aqueous hydrochloric acid
|
Type
|
WASH
|
Details
|
The organic solution was then washed with additional 1 M aqueous hydrochloric acid (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)N(C)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |